Chrexanthomycin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

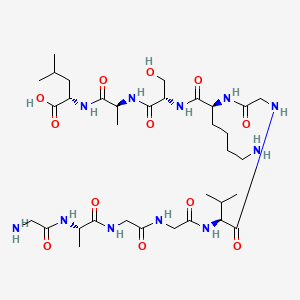

Chrexanthomycin A is a marine natural product identified as a selective G-quadruplex-binding small molecule. It has shown remarkable bioactivities, including high permeability and low cytotoxicity to live cells . This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis and frontotemporal dementia .

Preparation Methods

The preparation of Chrexanthomycin A involves fermentation of bacterial cells and methods of tautomerization . The specific synthetic routes and reaction conditions for this compound are not widely documented, but it is known that the compound is isolated from marine bacteria . Industrial production methods likely involve large-scale fermentation processes to obtain sufficient quantities of the compound for research and therapeutic use .

Chemical Reactions Analysis

Chrexanthomycin A undergoes various chemical reactions, including binding to DNA and RNA G-quadruplex structures . Common reagents and conditions used in these reactions include NMR titration experiments and in silico analysis . The major products formed from these reactions are complexes of this compound with DNA and RNA G-quadruplexes, which have been shown to reduce cell death and diminish RNA foci in certain cell models .

Scientific Research Applications

Chrexanthomycin A has a wide range of scientific research applications. It has been studied for its neuroprotective activities and high safety index . In particular, it has shown potential as a therapeutic agent for neurodegenerative diseases such as amyotrophic lateral sclerosis and frontotemporal dementia . Additionally, this compound has been used in research to study the binding of small molecules to G-quadruplex structures in DNA and RNA . Its ability to selectively bind to these structures makes it a valuable tool for understanding the role of G-quadruplexes in various biological processes .

Mechanism of Action

The mechanism of action of Chrexanthomycin A involves its selective binding to DNA and RNA G-quadruplex structures . This binding reduces cell death caused by G-quadruplex expanded hexanucleotide repeats and diminishes RNA foci in certain cell models . The molecular targets of this compound include the G-quadruplex structures formed by the C9orf72 gene, which are implicated in neurodegenerative diseases . The pathways involved in its mechanism of action include the reduction of reactive oxygen species and the rescue of eye degeneration and locomotor deficits in model organisms .

Comparison with Similar Compounds

Chrexanthomycin A is part of a family of marine natural products that includes Chrexanthomycin B, Chrexanthomycin C, Chrexanthomycin D, Chrexanthomycin E, and Chrexanthomycin F . These compounds share similar chemical structures and bioactivities, but this compound is unique in its high permeability and low cytotoxicity to live cells . Compared to its analogs, this compound has shown the highest potential as a therapeutic agent for neurodegenerative diseases .

Properties

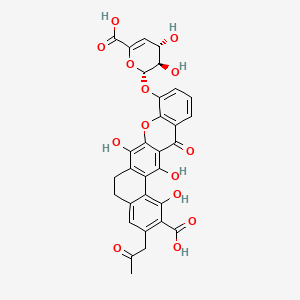

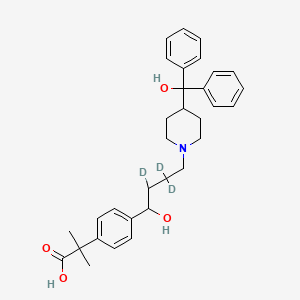

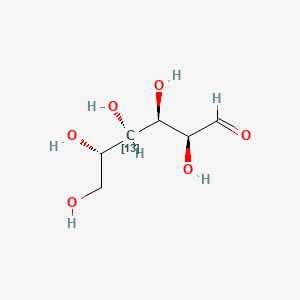

Molecular Formula |

C31H24O14 |

|---|---|

Molecular Weight |

620.5 g/mol |

IUPAC Name |

9-[[(2R,3R,4S)-6-carboxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid |

InChI |

InChI=1S/C31H24O14/c1-10(32)7-12-8-11-5-6-13-20(18(11)25(37)19(12)30(41)42)26(38)21-22(34)14-3-2-4-16(27(14)45-28(21)23(13)35)43-31-24(36)15(33)9-17(44-31)29(39)40/h2-4,8-9,15,24,31,33,35-38H,5-7H2,1H3,(H,39,40)(H,41,42)/t15-,24+,31+/m0/s1 |

InChI Key |

ORHBKSSEQWAIQC-CZPJXKIJSA-N |

Isomeric SMILES |

CC(=O)CC1=C(C(=C2C(=C1)CCC3=C2C(=C4C(=C3O)OC5=C(C4=O)C=CC=C5O[C@H]6[C@@H]([C@H](C=C(O6)C(=O)O)O)O)O)O)C(=O)O |

Canonical SMILES |

CC(=O)CC1=C(C(=C2C(=C1)CCC3=C2C(=C4C(=C3O)OC5=C(C4=O)C=CC=C5OC6C(C(C=C(O6)C(=O)O)O)O)O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

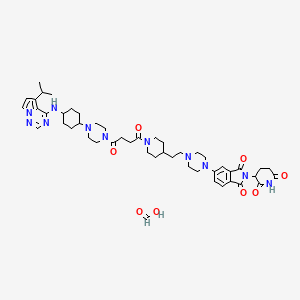

![(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B12400850.png)

![3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B12400863.png)